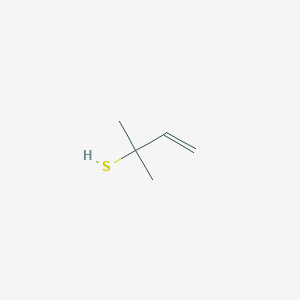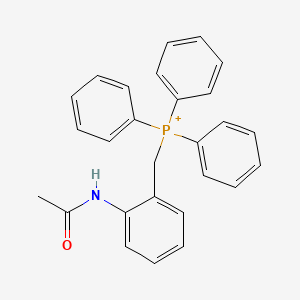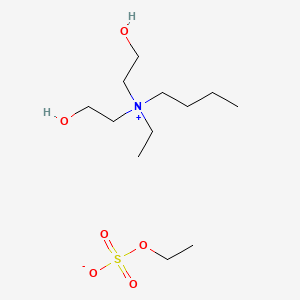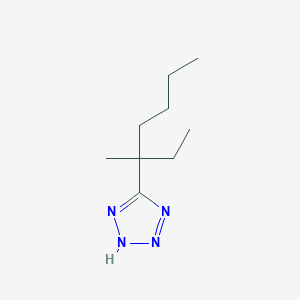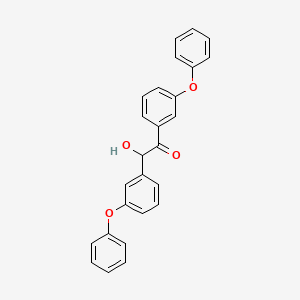
2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one is a research chemical with the molecular formula C26H20O4 and a molecular weight of 396.43 g/mol. This compound is known for its complex structure, which includes two phenoxyphenyl groups attached to a central ethanone moiety. It is used primarily in scientific research and has various applications in chemistry and related fields.
Méthodes De Préparation
The synthesis of 2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one typically involves the reaction of 3-phenoxybenzaldehyde with a suitable reagent to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the phenoxy groups under suitable conditions.
Applications De Recherche Scientifique
2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research involving this compound includes exploring its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of new materials and in the study of polymerization processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one can be compared with similar compounds such as:
2-Hydroxy-1-phenylethanone: This compound has a simpler structure with only one phenyl group, making it less complex but also less versatile in its applications.
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: This compound has methoxy groups instead of phenoxy groups, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its dual phenoxyphenyl groups, which provide a higher degree of complexity and functionality compared to its simpler counterparts.
Propriétés
Numéro CAS |
93982-56-0 |
|---|---|
Formule moléculaire |
C26H20O4 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2-hydroxy-1,2-bis(3-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C26H20O4/c27-25(19-9-7-15-23(17-19)29-21-11-3-1-4-12-21)26(28)20-10-8-16-24(18-20)30-22-13-5-2-6-14-22/h1-18,25,27H |
Clé InChI |
DDDGBXZGYPJRKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




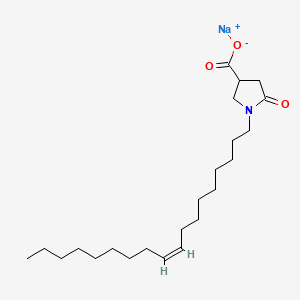
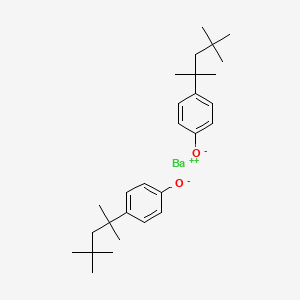
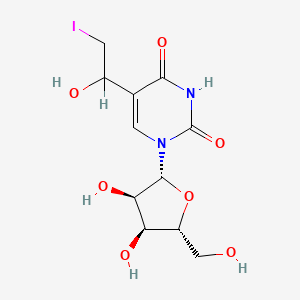
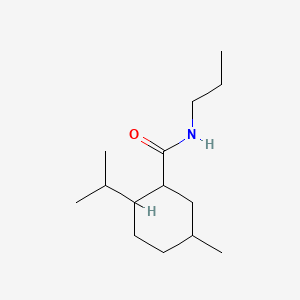


![1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL](/img/structure/B12670845.png)
